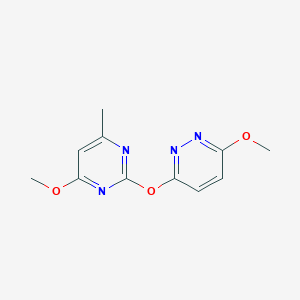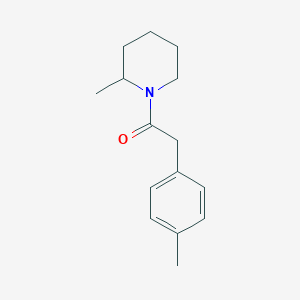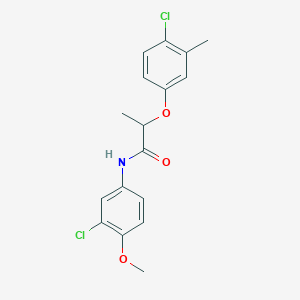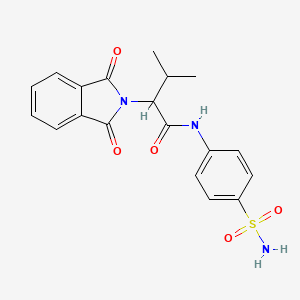![molecular formula C17H13BrClNO3 B4053345 3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4053345.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H13BrClNO3 and its molecular weight is 394.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.97673 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound is a subject of interest in chemical synthesis, exploring novel methods for creating heteroaromatic ring systems. For example, Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles, showcasing the compound's role in developing carbon-functional groups at the 2-position of indoles, such as hydroxymethyl and 2-hydroxyethyl groups. This research underscores the versatility of indole derivatives in chemical synthesis and their potential for creating various bioactive molecules (Sakamoto et al., 1988).
Antiviral Research
In the realm of antiviral research, the compound has been indirectly linked to studies on Arbidol (ARB), a broad-spectrum antiviral that blocks viral fusion. Though not directly about the compound , research by Boriskin et al. (2008) on ARB provides context for the importance of understanding the molecular mechanisms of action of potential antiviral compounds, including those related to indole derivatives. The study emphasizes ARB's unique mechanism compared to other antivirals, offering insights into how similar compounds could be explored for antiviral properties (Boriskin et al., 2008).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds provide a foundation for understanding the physical and chemical properties of indole derivatives. Sheikhshoaie et al. (2015) characterized an oxido-vanadium(V) complex with a tridentate Schiff base ligand, demonstrating the utility of crystallography in elucidating the structure of complex molecules. Such studies are crucial for designing molecules with specific biological or chemical activities, including those similar to the compound (Sheikhshoaie et al., 2015).
Molecular Structures and Ligand Design
Research on di- and triindolylmethanes highlights the significance of molecular structures in developing potential bidentate and tridentate ligands. Mason et al. (2003) provided spectroscopic data and X-ray crystal structures for compounds similar to the one of interest, contributing to the understanding of how indole derivatives can serve as ligands in complex formations. Such knowledge is instrumental in drug design and the development of therapeutic agents (Mason et al., 2003).
Environmental and Toxicological Studies
Li et al. (2010) explored the synthesis of sulfate metabolites of polychlorinated biphenyls (PCBs), providing a methodology relevant to the environmental and toxicological studies of hydroxylated and sulfated derivatives of persistent organic pollutants. While not directly related to the specific compound, this research illustrates the broader context of studying complex organic molecules and their metabolites, which can inform safety assessments and environmental impact studies of similar compounds (Li et al., 2010).
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c1-9-2-7-12(19)14-15(9)20-16(22)17(14,23)8-13(21)10-3-5-11(18)6-4-10/h2-7,23H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCAQMCELSKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B4053271.png)
![1-[4-[4-(2-Bromobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B4053272.png)


![4-({4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4053298.png)


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4053327.png)
![2-[4-(biphenyl-4-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4053334.png)


![N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide](/img/structure/B4053361.png)

